molecular formula C14H21NS B7568406 N-(1-phenylpropyl)thian-3-amine

N-(1-phenylpropyl)thian-3-amine

Cat. No.: B7568406
M. Wt: 235.39 g/mol
InChI Key: ITFVQRHQDLLHNM-UHFFFAOYSA-N
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Description

N-(1-phenylpropyl)thian-3-amine is a thiane-derived secondary amine characterized by a phenylpropyl substituent on the nitrogen atom. The phenylpropyl moiety likely contributes to lipophilicity, influencing bioavailability and receptor interactions.

Properties

IUPAC Name

N-(1-phenylpropyl)thian-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NS/c1-2-14(12-7-4-3-5-8-12)15-13-9-6-10-16-11-13/h3-5,7-8,13-15H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFVQRHQDLLHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC2CCCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylpropyl)thian-3-amine typically involves the reaction of 1-phenylpropylamine with thian-3-amine under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the amine group of 1-phenylpropylamine attacks the electrophilic center of thian-3-amine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(1-phenylpropyl)thian-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

2-methyl-N-(3-phenoxypropyl)thian-3-amine
  • Structural Difference: Replaces the phenylpropyl group with a 3-phenoxypropyl chain and adds a methyl group to the thiane ring.
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine
  • Core Structure : Substitutes thiane with a 1,3,4-thiadiazole ring.
  • Synthesis : Prepared via POCl3-mediated cyclization of 4-phenylbutyric acid and N-phenylthiosemicarbazide, followed by pH adjustment and recrystallization .
Chiral 5-Aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones
  • Key Feature : Incorporates a chiral 1-phenylpropyl group into a triazole-thione scaffold.
  • Activity : Exhibits urease inhibition (IC50 values: 12–45 μM) and antimicrobial effects against Bacillus subtilis and E. coli . This highlights the role of the phenylpropyl group in enhancing bioactivity.

Physicochemical Properties

A comparison of melting points and synthetic yields reveals how substituents influence crystallinity and stability:

Compound Melting Point (°C) Yield (%) Key Substituent Reference
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c) 79–82 Not reported tert-Butylcyclohexanecarboxamide
N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-oxocyclohexanecarboxamide (2d) 56–59 Not reported Oxocyclohexanecarboxamide
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 17.9 Cyclopropylamine
  • Trends : Carboxamide derivatives (e.g., 2c, 2d) exhibit lower melting points compared to pyrazole-based amines (104–107°C), likely due to reduced hydrogen-bonding capacity .
Copper-Catalyzed Amination
  • Example : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized using copper(I) bromide and cesium carbonate, yielding 17.9% .
Hydrazinolysis and Cyclization
  • Example: Chiral thiosemicarbazides (precursors to triazole-thiones) were synthesized via hydrazinolysis and NaOH-mediated cyclization, achieving yields >70% .
  • Advantage : High yields suggest efficient routes for nitrogen-heterocycle formation, applicable to thiane analogs.
Antimicrobial Effects
  • Thiadiazole Derivative (I) : Exhibits activity against Gram-positive bacteria, attributed to the 1,3,4-thiadiazole core .
  • Triazole-Thiones : Show broader-spectrum activity, including against E. coli, due to the combined effects of the phenylpropyl group and triazole-thione moiety .
Enzyme Inhibition
  • Urease Inhibition : Chiral triazole-thiones (IC50: 12–45 μM) outperform standard inhibitors like thiourea (IC50: 21 μM), emphasizing the phenylpropyl group's role in binding affinity .

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